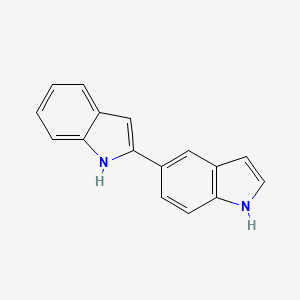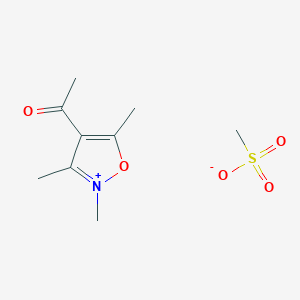
tert-Butyl(2-isocyanophenoxy)diphenylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl(2-isocyanophenoxy)diphenylsilane is an organosilicon compound that features a tert-butyl group, an isocyanophenoxy group, and two phenyl groups attached to a silicon atom
準備方法
The synthesis of tert-Butyl(2-isocyanophenoxy)diphenylsilane typically involves the reaction of tert-butyl(2-hydroxyphenoxy)diphenylsilane with a suitable isocyanate reagent. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the isocyanate group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
化学反応の分析
tert-Butyl(2-isocyanophenoxy)diphenylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of different silane derivatives.
Substitution: The phenyl groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
tert-Butyl(2-isocyanophenoxy)diphenylsilane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound can be used in the development of silicon-based biomaterials.
Industry: Used in the production of advanced materials with unique properties, such as high thermal stability and resistance to oxidation.
作用機序
The mechanism of action of tert-Butyl(2-isocyanophenoxy)diphenylsilane involves its interaction with various molecular targets. The isocyanate group can react with nucleophiles, leading to the formation of urea or carbamate derivatives. The silicon atom can also participate in coordination chemistry, forming stable complexes with metal ions. These interactions are crucial for the compound’s applications in materials science and catalysis.
類似化合物との比較
tert-Butyl(2-isocyanophenoxy)diphenylsilane can be compared with other similar organosilicon compounds, such as:
- tert-Butyl(2-iodoethoxy)diphenylsilane
- tert-Butyl(chloro)diphenylsilane
- tert-Butyl(2-methyl-2-propoxy)diphenylsilane These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications. The unique combination of the isocyanophenoxy group with the tert-butyl and diphenylsilane moieties makes this compound particularly valuable for specific applications in materials science and catalysis.
特性
| 90776-62-8 | |
分子式 |
C23H23NOSi |
分子量 |
357.5 g/mol |
IUPAC名 |
tert-butyl-(2-isocyanophenoxy)-diphenylsilane |
InChI |
InChI=1S/C23H23NOSi/c1-23(2,3)26(19-13-7-5-8-14-19,20-15-9-6-10-16-20)25-22-18-12-11-17-21(22)24-4/h5-18H,1-3H3 |
InChIキー |
JUXAIAUUHOBZHQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC=CC=C3[N+]#[C-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Methyl-2,3,3a,4-tetrahydro-1H-pyrrolo[2,3-b]quinolin-4-ol](/img/structure/B14358730.png)

